molecular formula C17H23ClN2O4S B4417675 1-(5-CHLORO-2-ETHOXYBENZENESULFONYL)-N-(PROP-2-EN-1-YL)PIPERIDINE-4-CARBOXAMIDE

1-(5-CHLORO-2-ETHOXYBENZENESULFONYL)-N-(PROP-2-EN-1-YL)PIPERIDINE-4-CARBOXAMIDE

Cat. No.: B4417675
M. Wt: 386.9 g/mol
InChI Key: DQQFULZHSFWHQI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(5-CHLORO-2-ETHOXYBENZENESULFONYL)-N-(PROP-2-EN-1-YL)PIPERIDINE-4-CARBOXAMIDE is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structural features, which include an allyl group, a chloro-substituted ethoxyphenyl group, and a piperidinecarboxamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(5-CHLORO-2-ETHOXYBENZENESULFONYL)-N-(PROP-2-EN-1-YL)PIPERIDINE-4-CARBOXAMIDE typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the sulfonyl chloride intermediate: The reaction of 5-chloro-2-ethoxybenzenesulfonyl chloride with an appropriate base, such as triethylamine, in an organic solvent like dichloromethane.

    Nucleophilic substitution: The sulfonyl chloride intermediate is then reacted with 4-piperidinecarboxamide in the presence of a base to form the sulfonamide linkage.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

1-(5-CHLORO-2-ETHOXYBENZENESULFONYL)-N-(PROP-2-EN-1-YL)PIPERIDINE-4-CARBOXAMIDE undergoes various chemical reactions, including:

    Oxidation: The allyl group can be oxidized to form epoxides or other oxygenated derivatives.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The chloro group can undergo nucleophilic substitution reactions to introduce different functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or palladium on carbon (Pd/C) in the presence of hydrogen gas.

    Substitution: Nucleophiles like sodium azide or potassium cyanide can be used for substitution reactions.

Major Products Formed

    Epoxides: Formed from the oxidation of the allyl group.

    Amines: Formed from the reduction of nitro groups.

    Substituted derivatives: Formed from nucleophilic substitution reactions at the chloro group.

Scientific Research Applications

1-(5-CHLORO-2-ETHOXYBENZENESULFONYL)-N-(PROP-2-EN-1-YL)PIPERIDINE-4-CARBOXAMIDE has several applications in scientific research:

    Medicinal Chemistry: It is explored for its potential as a pharmacologically active compound, particularly in the development of new drugs targeting specific receptors or enzymes.

    Organic Synthesis: Used as an intermediate in the synthesis of more complex molecules, including natural products and pharmaceuticals.

    Material Science: Investigated for its potential use in the development of novel materials with unique properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 1-(5-CHLORO-2-ETHOXYBENZENESULFONYL)-N-(PROP-2-EN-1-YL)PIPERIDINE-4-CARBOXAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group is known to form strong hydrogen bonds with target proteins, while the allyl group can participate in covalent bonding or other interactions. These interactions can modulate the activity of the target protein, leading to the desired biological effect.

Comparison with Similar Compounds

Similar Compounds

    N-allyl-1-[(5-chloro-2-methoxyphenyl)sulfonyl]-4-piperidinecarboxamide: Similar structure but with a methoxy group instead of an ethoxy group.

    N-allyl-1-[(5-bromo-2-ethoxyphenyl)sulfonyl]-4-piperidinecarboxamide: Similar structure but with a bromo group instead of a chloro group.

Uniqueness

1-(5-CHLORO-2-ETHOXYBENZENESULFONYL)-N-(PROP-2-EN-1-YL)PIPERIDINE-4-CARBOXAMIDE is unique due to the presence of the ethoxy group, which can influence its chemical reactivity and biological activity. The combination of the allyl, chloro, and ethoxy groups provides a distinct set of properties that can be leveraged in various applications.

Properties

IUPAC Name

1-(5-chloro-2-ethoxyphenyl)sulfonyl-N-prop-2-enylpiperidine-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23ClN2O4S/c1-3-9-19-17(21)13-7-10-20(11-8-13)25(22,23)16-12-14(18)5-6-15(16)24-4-2/h3,5-6,12-13H,1,4,7-11H2,2H3,(H,19,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQQFULZHSFWHQI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)Cl)S(=O)(=O)N2CCC(CC2)C(=O)NCC=C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23ClN2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-(5-CHLORO-2-ETHOXYBENZENESULFONYL)-N-(PROP-2-EN-1-YL)PIPERIDINE-4-CARBOXAMIDE
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1-(5-CHLORO-2-ETHOXYBENZENESULFONYL)-N-(PROP-2-EN-1-YL)PIPERIDINE-4-CARBOXAMIDE
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1-(5-CHLORO-2-ETHOXYBENZENESULFONYL)-N-(PROP-2-EN-1-YL)PIPERIDINE-4-CARBOXAMIDE
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1-(5-CHLORO-2-ETHOXYBENZENESULFONYL)-N-(PROP-2-EN-1-YL)PIPERIDINE-4-CARBOXAMIDE
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1-(5-CHLORO-2-ETHOXYBENZENESULFONYL)-N-(PROP-2-EN-1-YL)PIPERIDINE-4-CARBOXAMIDE
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1-(5-CHLORO-2-ETHOXYBENZENESULFONYL)-N-(PROP-2-EN-1-YL)PIPERIDINE-4-CARBOXAMIDE

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